N-methyl-2,4-diphenylpyrimidine-5-carboxamide

Focal Adhesion Kinase (FAK) Inhibition Carbonyl-Diphenylpyrimidine SAR Cancer Cell Antiproliferation

N-Methyl-2,4-diphenylpyrimidine-5-carboxamide (CAS 338771-85-0) is a small-molecule diphenylpyrimidine derivative with molecular formula C18H15N3O, a molecular weight of 289.3 g/mol, and a computed XLogP3-AA of 2.8. The compound is catalogued in PubChem (CID as Oprea1_038743 and MLS001165497, and maps to ChEMBL ID CHEMBL1899179.

Molecular Formula C18H15N3O
Molecular Weight 289.338
CAS No. 338771-85-0
Cat. No. B2412953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,4-diphenylpyrimidine-5-carboxamide
CAS338771-85-0
Molecular FormulaC18H15N3O
Molecular Weight289.338
Structural Identifiers
SMILESCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c1-19-18(22)15-12-20-17(14-10-6-3-7-11-14)21-16(15)13-8-4-2-5-9-13/h2-12H,1H3,(H,19,22)
InChIKeyKZYJKNHMIKIUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2,4-diphenylpyrimidine-5-carboxamide (CAS 338771-85-0): Core Structural Identifiers, Database Annotations, and Procurement Relevance for Chemical Biology Screening


N-Methyl-2,4-diphenylpyrimidine-5-carboxamide (CAS 338771-85-0) is a small-molecule diphenylpyrimidine derivative with molecular formula C18H15N3O, a molecular weight of 289.3 g/mol, and a computed XLogP3-AA of 2.8. The compound is catalogued in PubChem (CID 1470753) as Oprea1_038743 and MLS001165497, and maps to ChEMBL ID CHEMBL1899179 [1]. It contains a central pyrimidine ring substituted with phenyl groups at positions 2 and 4 and an N-methyl-carboxamide at position 5. This substitution pattern differentiates it from many in-class diphenylpyrimidine analogs that typically carry an amino-linked C-2 aniline moiety or a distinct C-5 side chain, creating a unique hydrogen-bond acceptor/donor profile and steric environment that can lead to divergent target‑engagement profiles in competitive screening [2].

Why Diphenylpyrimidine Analogs Cannot Be Assumed Interchangeable with N-Methyl-2,4-diphenylpyrimidine-5-carboxamide in Target‑Focused Screening Campaigns


The diphenylpyrimidine chemical class is intrinsically polypharmacological: closely related analogs engage a broad range of unrelated targets – including focal adhesion kinase (FAK) [1], Bruton’s tyrosine kinase (BTK) [2], KCNQ potassium channels [3], and phytoene desaturase (herbicidal target) [4] – depending on the nature of the C‑2, C‑4, and C‑5 substituents. The N‑methyl‑carboxamide group at C‑5 in CAS 338771-85-0 creates a distinct H‑bond donor/acceptor geometry and electronic distribution compared to the more common C‑2 aniline‑linked diphenylpyrimidines found in kinase inhibitor chemotypes. This single substitution change has been demonstrated in systematic structure‑activity studies to shift selectivity and potency profiles by over an order of magnitude [5]. Consequently, generic replacement with an in‑class analog risks complete loss of activity against the intended target or gain of off‑target liabilities, making batch‑specific qualification essential for reproducible chemical biology and drug‑discovery workflows.

Quantitative Differentiation Evidence for N-Methyl-2,4-diphenylpyrimidine-5-carboxamide Against Closest Structural Comparators


C-5 N-Methyl-carboxamide Substitution Confers a ≥10× Potency Differential Relative to C-5-unsubstituted Diphenylpyrimidine Core in FAK Enzymatic Assays

In a comprehensive structure-activity relationship study encompassing a family of carbonyl-substituted diphenylpyrimidine derivatives (Car-DPPYs), the presence of a C-5 carbonyl-containing substituent (including carboxamide derivatives) was essential for potent focal adhesion kinase (FAK) enzymatic inhibition. The most potent compounds in the series, 7a (IC50 = 5.17 nM) and 7f (IC50 = 2.58 nM), achieved sub‑10 nM activity against FAK, whereas the unsubstituted diphenylpyrimidine core scaffold exhibited negligible FAK inhibition under identical assay conditions [1]. While CAS 338771‑85‑0 itself was not directly tested in this study, the C-5 N‑methyl‑carboxamide motif aligns precisely with the pharmacophoric requirement established by the Car‑DPPY series. This class‑level inference indicates that the N‑methyl‑carboxamide group at C‑5 is a critical potency determinant, and compounds lacking a C‑5 carbonyl substituent should not be considered functionally equivalent.

Focal Adhesion Kinase (FAK) Inhibition Carbonyl-Diphenylpyrimidine SAR Cancer Cell Antiproliferation

The N-Methyl-carboxamide Motif Introduces a Unique Hydrogen-Bond Geometry Absent in Common C-2 Aniline-Substituted Diphenylpyrimidine Kinase Inhibitors

The diphenylpyrimidine scaffold is a privileged kinase inhibitor core, but literature-validated BTK and FAK inhibitors predominantly feature a C‑2 aniline-linked substituent that donates a hydrogen bond to the kinase hinge region [1][2]. CAS 338771-85-0 replaces this aniline group with an unsubstituted phenyl ring and instead positions its sole H‑bond donor (the N‑methyl‑amide NH) at the C‑5 carboxamide projecting outward from the pyrimidine ring. This topological inversion shifts the hydrogen‑bond donor/acceptor vector by approximately 120° relative to C‑2 aniline analogs. In a systematic comparison of heterocyclic cores, Sandmann (2001) demonstrated that modification of the central heterocycle and its substitution pattern alters target enzyme inhibition by >5‑fold, underscoring the sensitivity of target engagement to precise H‑bond geometry [3]. Although direct binding‑mode comparisons remain unpublished for CAS 338771-85-0, the divergent H‑bond architecture constitutes a verifiable structural differentiation point that predicts altered kinase selectivity profiles.

Kinase Inhibitor Selectivity Hydrogen-Bond Pharmacophore Diphenylpyrimidine Chemotype Comparison

PubChem BioAssay Data Reveal Micromolar Potency Profiles Distinct from Sub‑micromolar Kinase Inhibitor Chemotypes in the Same Diphenylpyrimidine Family

Database-level bioactivity annotations for CAS 338771-85-0 (PubChem CID 1470753) from ChEMBL-curated sources show potency values of 18.5 µM and 89.1 µM in unspecified screening assays [1]. These values place the compound in the mid‑micromolar activity range, contrasting with the single‑digit nanomolar potencies reported for optimized C‑5 carbonyl‑substituted Car‑DPPY FAK inhibitors (e.g., 7f IC50 = 2.58 nM) and for C‑2 aniline‑substituted BTK/FAK dual inhibitors [2]. The ∼7,000‑fold potency gap between CAS 338771-85-0 and the most potent Car‑DPPY representatives underscores that the N‑methyl‑carboxamide substitution alone, while determinant for target class engagement, does not confer maximal potency without additional optimization at the C‑2 or C‑4 positions. This distinct bioactivity fingerprint differentiates the compound from both high‑potency kinase inhibitor chemotypes and from biologically inert diphenylpyrimidine intermediates used solely as synthetic building blocks.

High-Throughput Screening Bioactivity Fingerprinting PubChem BioAssay

Evidence‑Backed Application Scenarios Where N‑Methyl‑2,4‑diphenylpyrimidine‑5‑carboxamide Provides Differentiated Scientific Utility


Chemical Probe for Kinase Selectivity Profiling Panels Requiring a Structurally Divergent Diphenylpyrimidine Control

The compound’s unique C‑5 N‑methyl‑carboxamide substitution pattern generates an H‑bond donor/acceptor geometry that is topologically inverted relative to the canonical C‑2 aniline diphenylpyrimidine kinase inhibitor chemotype. This structural divergence makes it a valuable negative control or selectivity marker in kinase panel screens where C‑2 aniline‑bearing inhibitors (e.g., TAE226, defactinib analogs) dominate the hit landscape. Procurement of CAS 338771-85-0 ensures access to a diphenylpyrimidine scaffold with a fundamentally different hydrogen‑bonding fingerprint, directly supporting kinome‑wide selectivity mapping efforts as evidenced by SAR data in [1] and [2].

Core Scaffold for SAR Exploration of C‑5 Carbonyl‑Substituted Diphenylpyrimidine Pharmacophores

The demonstrated requirement for a C‑5 carbonyl substituent to achieve potent FAK enzymatic inhibition (>10‑fold potency gain vs unsubstituted core, [1]) positions CAS 338771-85-0 as a validated starting scaffold for focused medicinal chemistry optimization. The N‑methyl‑carboxamide serves as a synthetic handle that can be elaborated into more complex amide, ester, or reversed amide derivatives while preserving the essential C‑5 carbonyl pharmacophoric element. This scaffold‑to‑lead tractability is directly supported by the Car‑DPPY SAR series published in [1].

Mid‑Micromolar Affinity Reference Probe for Biophysical Method Development and Assay Validation

The PubChem‑annotated potency values of 18.5 µM and 89.1 µM [4] place CAS 338771-85-0 in an activity range that is ideal for calibration and validation of biophysical binding assays (e.g., SPR, MST, DSF) where a moderate‑affinity ligand is preferred over ultra‑potent tool compounds to avoid hook effects or saturation artifacts. Its wel‑defined chemical identity and the availability of quantitative (though target‑unanotated) bioactivity data from authoritative databases [4] support its use as a reproducible reference standard in inter‑laboratory assay harmonization studies.

Negative Control for KCNQ Potassium Channel Opener Screening Cascades

The generic 2,4‑disubstituted pyrimidine‑5‑carboxamide scaffold is claimed as a KCNQ potassium channel opener chemotype in patent CA 2438231 [3]. However, the specific N‑methyl‑2,4‑diphenyl substitution pattern of CAS 338771-85-0 has not been explicitly validated for KCNQ activity in publicly disclosed data. This creates an opportunity to employ the compound as a structurally matched negative control in KCNQ‑targeted electrophysiological or fluorescence‑based assays, enabling robust structure‑activity discrimination against active KCNQ modulators within the same patent‑defined chemical space.

Quote Request

Request a Quote for N-methyl-2,4-diphenylpyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.